molecular formula C19H23F2N3O2 B6921301 N-[1-[2-(difluoromethoxy)phenyl]ethyl]-2-methyl-6-morpholin-4-ylpyridin-3-amine

N-[1-[2-(difluoromethoxy)phenyl]ethyl]-2-methyl-6-morpholin-4-ylpyridin-3-amine

Cat. No.: B6921301
M. Wt: 363.4 g/mol
InChI Key: UDIYLLVDHGNJQE-UHFFFAOYSA-N
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Description

N-[1-[2-(difluoromethoxy)phenyl]ethyl]-2-methyl-6-morpholin-4-ylpyridin-3-amine is a complex organic compound that features a difluoromethoxy group, a morpholine ring, and a pyridine ring

Properties

IUPAC Name

N-[1-[2-(difluoromethoxy)phenyl]ethyl]-2-methyl-6-morpholin-4-ylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F2N3O2/c1-13(15-5-3-4-6-17(15)26-19(20)21)22-16-7-8-18(23-14(16)2)24-9-11-25-12-10-24/h3-8,13,19,22H,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIYLLVDHGNJQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N2CCOCC2)NC(C)C3=CC=CC=C3OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is the late-stage difluoromethylation, which involves the use of difluoromethylation reagents to introduce the difluoromethoxy group onto a pre-formed aromatic ring . The reaction conditions often require the presence of a metal catalyst and specific solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and minimize costs. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency. The choice of reagents and reaction conditions is crucial to achieving high purity and yield on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-[1-[2-(difluoromethoxy)phenyl]ethyl]-2-methyl-6-morpholin-4-ylpyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-[2-(difluoromethoxy)phenyl]ethyl]-2-methyl-6-morpholin-4-ylpyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[1-[2-(difluoromethoxy)phenyl]ethyl]-2-methyl-6-morpholin-4-ylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The morpholine and pyridine rings may also contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-[2-(difluoromethoxy)phenyl]ethyl]-2-methyl-6-morpholin-4-ylpyridin-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethoxy group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

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